molecular formula C13H17FO2 B13589493 2-(2-Fluoro-4-methylphenyl)-3,3-dimethylbutanoicacid

2-(2-Fluoro-4-methylphenyl)-3,3-dimethylbutanoicacid

Cat. No.: B13589493
M. Wt: 224.27 g/mol
InChI Key: CVRAOARIPSSNSN-UHFFFAOYSA-N
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Description

2-(2-fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid is an organic compound with a unique structure that includes a fluorine atom and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid typically involves the use of 2-fluoro-4-methylphenylboronic acid as a starting material. The synthetic route may include a series of reactions such as Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between boronic acids and halides . The reaction conditions often involve the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pressure, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2-fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-4-methylphenylboronic acid: A precursor in the synthesis of 2-(2-fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid.

    4-fluoro-2-methylphenol: Another fluorinated phenyl derivative with different functional groups.

    2-fluoro-4-methylphenylboronic acid pinacol ester: A boronic acid ester used in similar synthetic applications.

Uniqueness

2-(2-fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid is unique due to its specific combination of a fluorine atom and a methyl group on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H17FO2

Molecular Weight

224.27 g/mol

IUPAC Name

2-(2-fluoro-4-methylphenyl)-3,3-dimethylbutanoic acid

InChI

InChI=1S/C13H17FO2/c1-8-5-6-9(10(14)7-8)11(12(15)16)13(2,3)4/h5-7,11H,1-4H3,(H,15,16)

InChI Key

CVRAOARIPSSNSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C(=O)O)C(C)(C)C)F

Origin of Product

United States

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